molecular formula C5H4N4OS2 B096504 2,8-Dimercapto-6-hydroxypurine CAS No. 15986-32-0

2,8-Dimercapto-6-hydroxypurine

Cat. No.: B096504
CAS No.: 15986-32-0
M. Wt: 200.2 g/mol
InChI Key: NDSUZZIWNBVBKW-UHFFFAOYSA-N
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Description

2,8-Dimercapto-6-hydroxypurine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the purine family, which is known for its role in various biological processes, including energy metabolism and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimercapto-6-hydroxypurine typically involves the reaction of appropriate purine derivatives with thiol-containing reagents under controlled conditions. One common method includes the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse phase high-performance liquid chromatography (RP-HPLC) . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production, which would likely involve similar reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimercapto-6-hydroxypurine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of thiol groups, which are highly reactive.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenated compounds under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol groups can lead to the formation of disulfides, while reduction can yield the corresponding alcohols.

Scientific Research Applications

2,8-Dimercapto-6-hydroxypurine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role in modulating enzyme activity and cellular signaling pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism . Additionally, the compound has environmental applications, such as in the detoxification of heavy metals .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,8-Dimercapto-6-hydroxypurine include other purine derivatives such as adenine, guanine, and hypoxanthine . These compounds share a common purine core structure but differ in their functional groups, which confer unique chemical and biological properties.

Uniqueness: What sets this compound apart from other purine derivatives is the presence of two thiol groups at positions 2 and 8. These thiol groups enhance the compound’s reactivity and enable it to participate in a broader range of chemical reactions, making it a versatile tool in scientific research.

Properties

IUPAC Name

2,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUZZIWNBVBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=S)N1)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166752
Record name Purine-6-ol, 2,8-dimercapto-
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Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15986-32-0
Record name 1,2,3,7,8,9-Hexahydro-2,8-dithioxo-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15986-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Mercaptohypoxanthine
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Record name Dithio-6-oxypurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22715
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Record name Purine-6-ol, 2,8-dimercapto-
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Record name 1,2,3,7,8,9-hexahydro-2,8-dithioxo-6H-purin-6-one
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Record name 2,8-MERCAPTOHYPOXANTHINE
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Q & A

Q1: How does 2,8-Dimercapto-6-hydroxypurine impact the male reproductive system?

A1: Research suggests that this compound acts as a negative modulator of the male reproductive system. In a study using adult male rats, administration of the compound led to a significant decrease in testicular cell population, including Sertoli and Leydig cells []. This disruption in testicular cell development was accompanied by arrested spermatogenesis and a significant reduction in plasma testosterone levels [].

Q2: What are the analytical methods used to study this compound?

A2: One analytical method used to quantify this compound is iodimetric volumetric titration with potentiometric detection []. This method was effective in a strongly alkaline medium and showed a dependence on factors like sodium hydroxide concentration, analyte concentration, and electrode material [].

Q3: Beyond its effects on the reproductive system, are there other areas where this compound has shown potential biological activity?

A3: While the provided research focuses on reproductive effects, other studies have investigated this compound in different contexts. For instance, there's historical research exploring its potential as an inhibitor of the influenza virus, though the provided abstract does not delve into the specifics [].

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